Ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate
Description
Ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate (CAS: Not explicitly provided in evidence; product code SY205681 ) is a substituted acrylate ester featuring a cyano group at the C2 position and a 4-(hydroxymethyl)phenyl substituent at C3. This compound belongs to a broader class of α-cyano acrylates, which are pivotal intermediates in organic synthesis, particularly for constructing heterocycles like pyridones and pharmacologically active molecules. The hydroxymethyl (-CH2OH) group on the phenyl ring distinguishes it from analogs with methoxy, methyl, or halogen substituents, influencing its polarity, solubility, and reactivity.
Structurally, such compounds often exhibit syn-periplanar conformations across the C=C bond, as observed in analogs like ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, where the C4–C8–C9–C10 torsion angle is 3.2° . This stereoelectronic arrangement enhances their suitability for cyclocondensation reactions under solvent-free microwave-assisted conditions, yielding high-purity products .
Properties
IUPAC Name |
ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-17-13(16)12(8-14)7-10-3-5-11(9-15)6-4-10/h3-6,12,15H,2,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZMCAUQHBHMHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)CO)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate typically involves the reaction of ethyl cyanoacetate with 4-(hydroxymethyl)benzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are commonly employed.
Major Products:
Oxidation: 2-cyano-3-[4-(carboxy)phenyl]propanoate.
Reduction: Ethyl 2-amino-3-[4-(hydroxymethyl)phenyl]propanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, making it useful in drug design and biochemical research .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent on the phenyl ring significantly impacts molecular properties. Key analogs and their characteristics are summarized below:
Key Observations:
- Polarity and Solubility: The hydroxymethyl (-CH2OH) group in the target compound increases hydrophilicity compared to methoxy (-OCH3) or trifluoromethyl (-CF3) analogs, making it more suitable for aqueous-phase reactions .
- Reactivity: Electron-withdrawing groups (e.g., -CF3) enhance electrophilicity at the α,β-unsaturated ester, facilitating nucleophilic additions. In contrast, hydroxymethyl may promote hydrogen bonding, affecting crystallization behavior .
- Safety Profile: Compounds with -OH (e.g., 4-hydroxyphenyl analog) or -CF3 groups are classified as irritants, suggesting similar handling precautions for the hydroxymethyl derivative .
Research Findings and Data
Structural Analysis
X-ray crystallography of analogs reveals planar geometries. For instance, ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate adopts a syn-periplanar conformation, stabilizing the conjugated system . Similar studies on the hydroxymethyl derivative could clarify its solid-state behavior.
Biological Activity
Ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate, with the molecular formula C13H15NO3 and a molecular weight of 233.27 g/mol, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and relevant research findings.
The compound is typically synthesized through a Knoevenagel condensation followed by esterification. The general reaction involves ethyl cyanoacetate and 4-(hydroxymethyl)benzaldehyde in the presence of a base such as sodium ethoxide. The reaction conditions can be optimized for higher yield and purity, often utilizing continuous flow reactors in industrial settings.
Chemical Reactions
This compound can undergo various chemical transformations:
- Oxidation : The hydroxymethyl group can be oxidized to form a carboxylic acid.
- Reduction : The cyano group can be reduced to an amine.
- Substitution : The ester group can participate in nucleophilic substitution reactions.
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. The cyano group acts as an electrophile, enabling it to react with nucleophilic sites on proteins. This interaction can inhibit enzyme activity or alter protein function, making it a valuable compound in drug design and biochemical research.
Applications in Research
- Enzyme Interaction Studies : The compound is used in studies investigating enzyme interactions and metabolic pathways, contributing to our understanding of various biochemical processes.
- Antioxidant Activity : Research has indicated that compounds with similar structures may exhibit antioxidant properties, potentially influencing cellular stress responses .
- Potential Therapeutic Uses : Its unique structure allows for exploration in therapeutic applications, particularly in cancer research where modulation of enzyme activity is crucial .
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibited certain enzymes involved in metabolic pathways. This inhibition was linked to the compound's electrophilic nature, which allowed it to form covalent bonds with active site residues of target enzymes.
Case Study 2: Antioxidant Effects
In vitro assays have shown that derivatives of this compound possess significant antioxidant activity. This effect was measured by the ability to scavenge free radicals and reduce oxidative stress markers in cellular models.
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Cyano and hydroxymethyl groups | Enzyme inhibition, potential antioxidant |
| Ethyl 2-cyano-3-phenylpropanoate | Lacks hydroxymethyl group | Lower reactivity in biochemical contexts |
| Mthis compound | Methyl ester instead of ethyl | Differences in solubility and reactivity |
Q & A
Q. What are the common synthetic routes for Ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate?
The compound is typically synthesized via nucleophilic addition or esterification reactions. For example, ethyl cyanoacetate can react with 4-(hydroxymethyl)benzaldehyde under basic conditions (e.g., piperidine catalysis) to form the α,β-unsaturated nitrile intermediate, followed by esterification. A reported method involves partial hydrolysis and decarboxylation using H₂SO₄ in refluxing acetic acid/water to isolate intermediates . Optimization of stoichiometry and reaction time is critical to achieving yields >90%.
Q. Which spectroscopic techniques are employed for structural characterization?
Key techniques include:
- X-ray crystallography for resolving crystal packing and bond angles (e.g., C≡N bond length ~1.15 Å and ester carbonyl geometry) .
- NMR spectroscopy (¹H/¹³C) to confirm the hydroxymethyl phenyl group (δ ~4.6 ppm for -CH₂OH) and cyano group (no direct proton signal).
- FT-IR for functional group validation (C≡N stretch ~2200 cm⁻¹, ester C=O ~1720 cm⁻¹).
Q. What are the key functional groups and their reactivity?
The molecule contains three reactive sites:
- Cyano group (-CN) : Participates in nucleophilic additions (e.g., with Grignard reagents) and cyclization reactions.
- Ester group (-COOEt) : Susceptible to hydrolysis (acid/base-catalyzed) or reduction (LiAlH₄ → alcohol).
- Hydroxymethyl (-CH₂OH) : Can be oxidized to a carboxylic acid (KMnO₄) or functionalized via etherification .
Q. How is the compound typically purified after synthesis?
Common methods include:
- Recrystallization from ethanol/water mixtures to remove unreacted starting materials.
- Column chromatography (silica gel, hexane/ethyl acetate gradient) for isolating isomers or intermediates.
- Distillation under reduced pressure for high-purity liquid phases .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in synthesis?
- Catalyst selection : Palladium catalysts (e.g., PdCl₂(dppf)) improve cross-coupling efficiency in aryl-substituted intermediates .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in condensation steps.
- Temperature control : Reflux in toluene (110°C) minimizes side reactions during esterification .
Q. How to resolve contradictions in reactivity data across studies?
- Controlled comparative experiments : Replicate reactions under varying pH, solvent, and temperature conditions.
- Computational modeling : Use DFT calculations to predict reaction pathways (e.g., activation energies for hydrolysis vs. decarboxylation) .
- Isolation of intermediates : Characterize transient species via quenching and LC-MS to identify competing mechanisms .
Q. What mechanistic insights exist for its hydrolysis and decarboxylation?
Acid-catalyzed hydrolysis (H₂SO₄/H₂O) proceeds via protonation of the ester carbonyl, followed by nucleophilic attack to form a tetrahedral intermediate. Subsequent decarboxylation releases CO₂ and generates a stabilized carbanion, which protonates to yield the final product .
Q. How to address stability challenges during storage?
- Storage conditions : Keep under inert gas (N₂/Ar) at -20°C to prevent oxidation of the hydroxymethyl group.
- Light sensitivity : Use amber vials to avoid photodegradation of the cyano group.
- Moisture control : Store with desiccants (silica gel) to inhibit ester hydrolysis .
Q. What methodologies evaluate its biological activity?
- Antioxidant assays : DPPH radical scavenging and FRAP tests quantify electron-donating capacity.
- Anti-inflammatory studies : COX-2 inhibition assays (ELISA) and in vivo models (e.g., carrageenan-induced edema in rats) .
- Cytotoxicity screening : MTT assays on human cell lines (e.g., HepG2) to assess therapeutic index.
Q. How can computational tools predict its reactivity or interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
